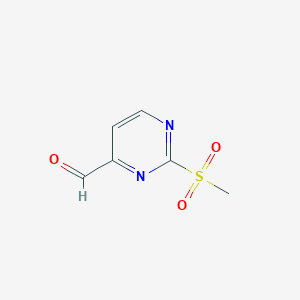
4-(5-Bromothiazol-2-YL)morpholine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-(5-Bromothiazol-2-YL)morpholine is C7H9BrN2OS . The compound has a molecular weight of 249.13 g/mol . The InChI code for this compound is 1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.13 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 247.96190 g/mol . The compound is solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Applications
- Glucosidase Inhibition and Antioxidant Activity : Benzimidazoles containing a morpholine skeleton, similar to 4-(5-Bromothiazol-2-YL)morpholine, were synthesized and found to act as glucosidase inhibitors with antioxidant activities. These compounds exhibited significant scavenging activity in various in vitro antioxidant assays (Özil, Baltaş, & Parlak, 2018).
Chemical Reactions and Synthesis
- Reaction with Hydrazine Hydrate : Research indicates that derivatives of morpholine, like this compound, can react with hydrazine hydrate to form different compounds. This reaction highlights the versatility of morpholine derivatives in chemical synthesis (Чумаченко, Шаблыкин, & Броварец, 2014).
Pharmaceutical and Therapeutic Potential
- Inhibitors of Phosphoinositide 3-Kinase : Compounds like 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating their potential in therapeutic applications, particularly in oncology (Alexander et al., 2008).
Antimicrobial Applications
- Antimicrobial and Antifungal Effects : Morpholine-containing derivatives, related to this compound, have shown promising antibacterial and antifungal effects. This suggests potential applications in addressing microbial infections (Yeromina et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has the hazard statement H301 . Precautionary statements include P301+P310 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mécanisme D'action
Target of Action
The bromo group on the thiazole ring makes it a potential reagent for organic synthesis. Bromo groups are often used as leaving groups in substitution reactions, allowing for the attachment of various functional groups to the molecule.
Mode of Action
Pharmacokinetics
Some physicochemical properties such as high gastrointestinal absorption and bbb permeability are indicated . The compound also shows inhibitory effects on certain cytochrome P450 enzymes, which could impact its metabolism .
Action Environment
The action of 4-(5-Bromothiazol-2-YL)morpholine can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
4-(5-Bromothiazol-2-YL)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromine atom in the thiazole ring can influence the electronic properties of the molecule, making it more susceptible to certain reactions. This compound has been observed to interact with enzymes involved in nucleophilic substitution reactions, where the bromine atom is replaced by another group. Additionally, the morpholine ring can participate in acid-base reactions due to the presence of the nitrogen atom.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, thereby affecting cellular responses.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression. Additionally, the bromine atom in the thiazole ring can participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in nucleophilic substitution reactions, leading to changes in metabolite levels. Additionally, it can affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the presence of the bromine atom in the thiazole ring can influence the compound’s binding affinity to specific transporters, thereby affecting its distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within specific cellular compartments, where it can exert its biochemical effects. For instance, the morpholine ring’s nitrogen atom can participate in interactions that direct the compound to specific organelles, influencing its activity and function.
Propriétés
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKEKHNLUXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671679 | |
| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-73-5 | |
| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
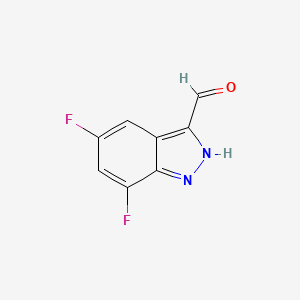
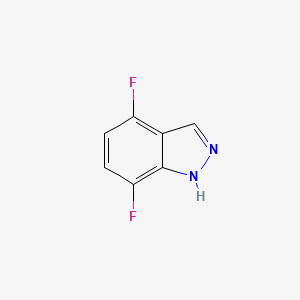

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
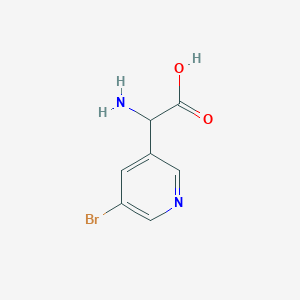
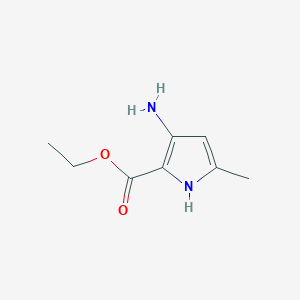

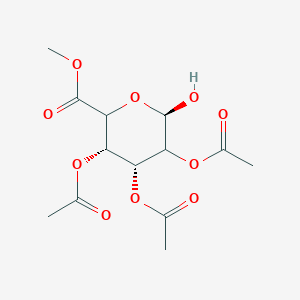
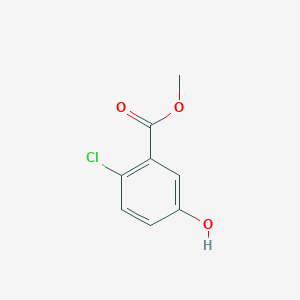
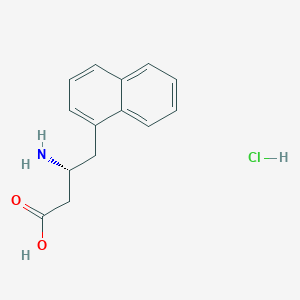

![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
